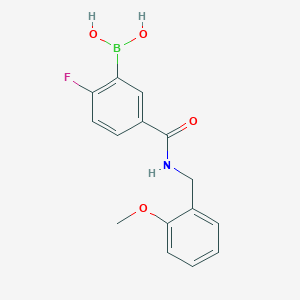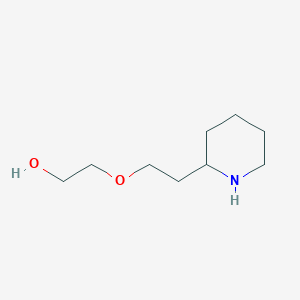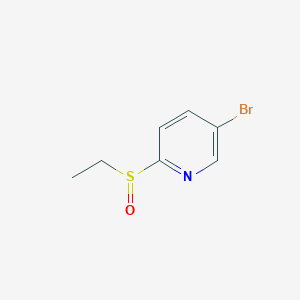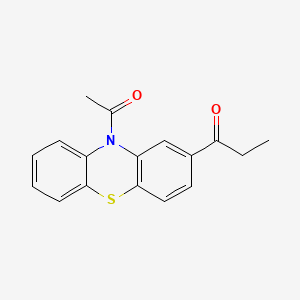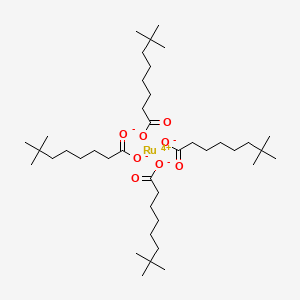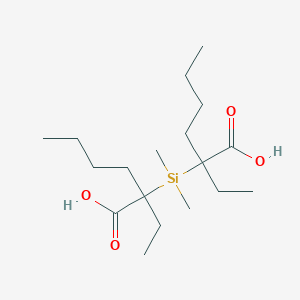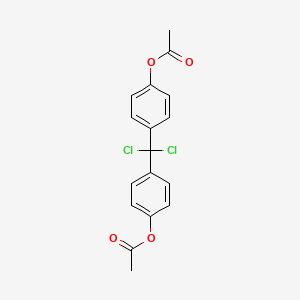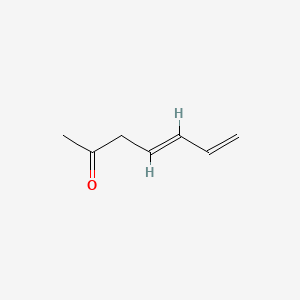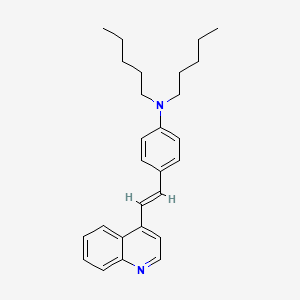
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C27H34N2 and a molecular weight of 386.5723 g/mol It is a derivative of aniline, featuring a quinoline moiety attached via a vinyl group to the para position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, often using a Wittig reaction or Heck coupling to introduce the vinyl group.
N-Alkylation: The final step involves the N-alkylation of the aniline ring with pentyl halides under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: N,N-Dipentyl-4-(2-(4-quinolinyl)ethyl)aniline.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dibenzyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Diphenyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
Comparison: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its pentyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. This distinguishes it from its analogs, which may have different alkyl or aryl substituents, affecting their solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
7498-21-7 |
|---|---|
Molekularformel |
C27H34N2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C27H34N2/c1-3-5-9-21-29(22-10-6-4-2)25-17-14-23(15-18-25)13-16-24-19-20-28-27-12-8-7-11-26(24)27/h7-8,11-20H,3-6,9-10,21-22H2,1-2H3/b16-13+ |
InChI-Schlüssel |
ITAZBTTYYXCYLS-DTQAZKPQSA-N |
Isomerische SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
Kanonische SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


